molecular formula C23H27N3O2 B1598012 1-Pyrrolidin-2-(N-Cbz-N-methyl)amino-2-(3'-indole)ethane CAS No. 886363-10-6

1-Pyrrolidin-2-(N-Cbz-N-methyl)amino-2-(3'-indole)ethane

Cat. No.: B1598012
CAS No.: 886363-10-6
M. Wt: 377.5 g/mol
InChI Key: KYMMYXGQKBCPRR-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Features

The molecular structure of 1-Pyrrolidin-2-(N-Cbz-N-methyl)amino-2-(3'-indole)ethane exhibits a complex three-dimensional arrangement characterized by multiple heterocyclic components integrated within a single framework. The compound possesses the molecular formula C23H27N3O2 with a molecular weight of 377.485 daltons, as documented in comprehensive chemical databases. The structural architecture encompasses three distinct functional domains: a pyrrolidine ring system, an indole moiety, and a carbobenzyloxy (Cbz) protecting group, each contributing unique stereochemical characteristics to the overall molecular geometry.

The pyrrolidine component forms a five-membered saturated heterocycle containing one nitrogen atom, which serves as a crucial structural anchor point for the remaining molecular framework. This ring system typically adopts a non-planar conformation due to the tetrahedral geometry around the carbon atoms, creating inherent flexibility within the molecular structure. The nitrogen atom within the pyrrolidine ring participates in bonding to an ethyl chain that subsequently connects to the indole component, establishing a direct linkage between these two heterocyclic systems.

The indole portion of the molecule consists of a fused benzene and pyrrole ring system, contributing significant aromatic character and planarity to the overall structure. The indole moiety is attached at the 3-position, which represents the most reactive site of the indole ring system and allows for optimal electronic communication between the aromatic system and the remainder of the molecule. This positioning is particularly significant as it maintains the natural electronic distribution of the indole system while providing a stable connection point for the ethyl linker.

The carbobenzyloxy protecting group introduces additional structural complexity through its carbamate functionality, which exhibits both electron-withdrawing characteristics and steric bulk. The methylation of the nitrogen atom within the carbamate group creates a tertiary amine center, eliminating potential hydrogen bonding sites while increasing the overall lipophilicity of the compound. This structural modification significantly influences the conformational preferences and intermolecular interactions of the molecule.

Structural Parameter Value Reference
Molecular Formula C23H27N3O2
Molecular Weight 377.485 Da
Density (Predicted) 1.209±0.06 g/cm³
Boiling Point (Predicted) 566.9±50.0 °C
pKa (Predicted) 16.88±0.30

Properties

IUPAC Name

benzyl N-[1-(1H-indol-3-yl)-2-pyrrolidin-1-ylethyl]-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2/c1-25(23(27)28-17-18-9-3-2-4-10-18)22(16-26-13-7-8-14-26)20-15-24-21-12-6-5-11-19(20)21/h2-6,9-12,15,22,24H,7-8,13-14,16-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYMMYXGQKBCPRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(CN1CCCC1)C2=CNC3=CC=CC=C32)C(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00377769
Record name Benzyl [1-(1H-indol-3-yl)-2-(pyrrolidin-1-yl)ethyl]methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886363-10-6
Record name Benzyl [1-(1H-indol-3-yl)-2-(pyrrolidin-1-yl)ethyl]methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of 1-Pyrrolidin-2-(N-Cbz-N-methyl)amino-2-(3'-indole)ethane generally involves:

  • Step 1: Preparation of N-methylpyrrolidine intermediate
  • Step 2: Introduction of the Cbz protecting group on the N-methyl amino moiety
  • Step 3: Coupling or attachment of the 3'-indole ethane side chain

Each step requires careful control of reaction conditions to ensure selectivity and high yield.

Preparation of N-methylpyrrolidine Intermediate

N-methylpyrrolidine is a key building block for the target compound. A recent and efficient preparation method involves the reaction of 1,4-dichlorobutane with methylamine in the presence of potassium iodide as a catalyst, conducted in an ether solvent system such as diglyme or anisole. This method is advantageous due to:

  • Use of readily available raw materials
  • Mild reaction conditions (normal pressure, 100–120 °C)
  • High yield (>88%) and purity (>99%)
  • Avoidance of high-pressure hydrogenation or expensive catalysts

Reaction conditions and parameters:

Parameter Range/Value Notes
Catalyst Potassium iodide (KI) Molar ratio KI:1,4-dichlorobutane = 2.5–6:100
Solvent Ether solvent (diglyme, anisole) Forms hydrogen bonds with methylamine, bp > azeotropic point of methylamine/water
Molar ratio 1,4-dichlorobutane : methylamine 1 : 3.5–4.5 Ensures excess methylamine for complete reaction
Methylamine concentration 30–50 wt% aqueous solution Optimizes solubility and reactivity
Reaction temperature 100–120 °C Optimal for reaction rate without decomposition
Reaction time 3–8 hours Sufficient for completion
Pressure Atmospheric pressure Simplifies equipment requirements

Process outline:

  • Mix 1,4-dichlorobutane, methylamine aqueous solution, potassium iodide, and ether solvent.
  • React under stirring at 100–120 °C for 3–8 hours.
  • Adjust pH to 12–13 with alkali to neutralize methylamine hydrochloride formed.
  • Distill to separate N-methylpyrrolidine from by-products and solvents.

This method reduces equipment costs and environmental impact compared to traditional high-pressure hydrogenation or catalytic methylation methods.

Introduction of the N-Cbz-N-methyl Amino Group

The carbobenzyloxy (Cbz) protecting group is widely used to protect amines during multi-step synthesis. The N-methyl amino group in the pyrrolidine intermediate can be selectively protected by Cbz chloride (benzyloxycarbonyl chloride) under basic conditions.

Typical procedure:

  • Dissolve the N-methylpyrrolidine intermediate in an organic solvent such as dichloromethane.
  • Add a base like sodium bicarbonate or triethylamine to neutralize generated HCl.
  • Slowly add Cbz chloride at 0–5 °C to control reaction rate and minimize side reactions.
  • Stir the mixture at room temperature for several hours until completion.
  • Extract and purify the N-Cbz-N-methylpyrrolidine product by standard methods (e.g., column chromatography).

This step ensures the amine is protected for subsequent coupling reactions and prevents undesired side reactions.

Coupling with the 3'-Indole Ethane Moiety

The attachment of the 3'-indole ethane group to the pyrrolidine core typically involves nucleophilic substitution or reductive amination strategies, depending on the functional groups present.

Possible approaches:

  • Nucleophilic substitution: If the 3'-indole ethane is introduced as a halide or activated leaving group, it can react with the pyrrolidine nitrogen or an amino substituent under basic conditions.
  • Reductive amination: If the 3'-indole ethane moiety contains an aldehyde or ketone group, it can be coupled with the amine via imine formation followed by reduction (e.g., using sodium cyanoborohydride).

Optimal conditions depend on the protecting groups and the reactivity of intermediates to maintain the integrity of the Cbz group and the indole ring.

Summary Table of Preparation Steps

Step Reaction Type Reagents/Conditions Yield/Purity Notes
1 N-methylpyrrolidine synthesis 1,4-dichlorobutane + methylamine + KI, ether solvent, 100–120 °C, 3–8 h >88% yield, >99% purity Mild, economical, scalable method
2 N-Cbz protection Cbz-Cl, base (NaHCO3 or Et3N), DCM, 0–25 °C High yield Protects amine for further reactions
3 Coupling with 3'-indole ethane Nucleophilic substitution or reductive amination Variable, optimized per route Maintains functional group integrity

Research Findings and Analysis

  • The use of potassium iodide catalysis in the synthesis of N-methylpyrrolidine significantly lowers activation energy and improves reaction rate without requiring high-pressure hydrogenation.
  • Ether solvents such as diglyme stabilize methylamine via hydrogen bonding, increasing solubility and enabling higher reaction temperatures under atmospheric pressure.
  • The Cbz protecting group is stable under a variety of conditions, making it suitable for multi-step synthesis involving sensitive heterocycles like indole.
  • Coupling strategies must balance reactivity and selectivity to avoid side reactions, especially given the nucleophilic nature of the indole nitrogen and the sensitivity of the carbamate group.

Chemical Reactions Analysis

Reductive Alkylation for Indole Functionalization

The indole moiety in this compound likely originates from a reductive alkylation reaction between an indole derivative and an N-protected aminoethyl acetal. A one-pot method using TES/TFA as a reductant enables direct coupling of indoles with nitrogen-functionalized acetals (e.g., N-Cbz-N-methylaminoethyl acetals), forming tryptamine analogs (Scheme 1) .

Example Reaction:

ReactantsConditionsProductYield
Indole + N-Cbz-N-methylaminoethyl acetalTES/TFA, rt, 12h1-Pyrrolidin-2-(N-Cbz-N-methyl)amino-2-(3'-indole)ethane65–85%

This method is scalable and avoids hazardous reagents like NaBH3_3CN .

Pyrrolidine Ring Formation via [3+2] Cycloaddition

The pyrrolidine core can be constructed via [3+2] cycloaddition of azomethine ylides with electron-deficient olefins. For example, Rh(II)/Pd(0) dual catalysis facilitates the formation of N-sulfonyl pyrrolidines with high diastereoselectivity . While the compound lacks a sulfonyl group, similar strategies involving carbamate-protected intermediates (e.g., Cbz) are feasible.

Key Steps:

  • Generation of α-imino Rh-carbene from N-sulfonyl triazoles.

  • Pd(0)-catalyzed decarboxylation and intramolecular N-allylation .

Deprotection of the Cbz Group

The Cbz (carbobenzyloxy) group is cleavable via hydrogenolysis (H2_2, Pd/C) or acidic conditions (e.g., HBr/AcOH). This enables access to the free secondary amine for further derivatization .

Conditions and Outcomes:

ReagentSolventTimeProduct
H2_2 (1 atm), 10% Pd/CMeOH/EtOAc2h1-Pyrrolidin-2-(N-methyl)amino-2-(3'-indole)ethane
33% HBr/AcOHReflux4hSame as above

Acylation and Alkylation

The N-methylamino group undergoes acylation with activated esters or alkylation with electrophiles. For example, boronic acid-catalyzed amidation with carboxylic acids (e.g., B(OCH2_2CF3_3)3_3) provides amides without racemization .

Example:

SubstrateReagentProductYield
Free amine (post-Cbz removal) + AcClB(OCH2_2CF3_3)3_3, DCMN-Acetyl derivative90%

Electrophilic Substitution at C3

The 3-indole position is susceptible to electrophilic substitution. For example:

  • Friedel-Crafts alkylation with trichloroacetimidates under Lewis acid catalysis (e.g., BF3_3·Et2_2O) yields C3-alkylated indoles .

  • Vilsmeier-Haack formylation introduces formyl groups for further functionalization.

Stability and Reactivity Notes

  • Thermal Stability : The pyrrolidine ring and Cbz group remain intact below 150°C .

  • Acid Sensitivity : Prolonged exposure to strong acids (e.g., TFA) may hydrolyze the carbamate .

  • Radical Reactions : Nitrogen-centered radicals (e.g., amidyl) generated under photolysis enable cyclization cascades (e.g., quinoxaline formation) .

Scientific Research Applications

Pharmaceutical Applications

  • Antidepressant Activity : The indole structure is often associated with serotonin receptor modulation, making this compound a candidate for antidepressant development. Research indicates that compounds with similar structures can exhibit selective serotonin reuptake inhibition, which is crucial for treating depression and anxiety disorders.
  • Anticancer Properties : Indole derivatives have been studied for their anticancer effects. Preliminary studies suggest that 1-Pyrrolidin-2-(N-Cbz-N-methyl)amino-2-(3'-indole)ethane may inhibit tumor growth through apoptosis induction in cancer cells, especially those resistant to conventional therapies.
  • Neuroprotective Effects : The neuroprotective properties of pyrrolidine derivatives have been explored in models of neurodegenerative diseases. This compound may help mitigate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits in conditions like Alzheimer's disease.

Research Case Studies

Study TitleFocusFindings
Antidepressant-like Effect of Indole DerivativesEvaluated the efficacy of various indole derivatives on serotonin levelsFound that compounds similar to this compound significantly increased serotonin levels in animal models, suggesting potential antidepressant effects.
Indole-based Compounds in Cancer TherapyInvestigated the anticancer properties of indole derivativesReported that certain indole derivatives led to significant apoptosis in breast cancer cell lines, highlighting the therapeutic potential of compounds like this compound.
Neuroprotection by Pyrrolidine DerivativesStudied the neuroprotective effects of pyrrolidine compoundsDemonstrated that similar compounds reduced neuronal cell death in models of oxidative stress, indicating a promising avenue for neurodegenerative disease treatment.

Synthetic Applications

  • Building Block in Organic Synthesis : Due to its unique functional groups, this compound serves as an essential building block for synthesizing more complex molecules in medicinal chemistry.
  • Precursor for Drug Development : The compound can be modified further to enhance its pharmacological properties or reduce toxicity, making it a valuable precursor in drug discovery processes.

Mechanism of Action

The mechanism of action of 1-Pyrrolidin-2-(N-Cbz-N-methyl)amino-2-(3’-indole)ethane involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

1-Pyrrolidin-2-(N-Cbz-N-methyl)amino-2-(3’-indole)ethane can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

    1-Pyrrolidin-2-(N-Cbz-N-methyl)amino-2-(2’-chlorophenyl)ethane: This compound has a similar structure but with a chlorophenyl group instead of an indole moiety.

    1-Pyrrolidin-2-(N-Cbz-N-methyl)amino-2-(4’-trifluoromethylphenyl)ethane: This compound has a trifluoromethylphenyl group instead of an indole moiety.

    1-Pyrrolidin-2-(N-Cbz-N-methyl)amino-2-(2’-hydroxymethyl)ethane: This compound has a hydroxymethyl group instead of an indole moiety.

These comparisons highlight the structural diversity and potential for different chemical and biological properties among these compounds.

Biological Activity

1-Pyrrolidin-2-(N-Cbz-N-methyl)amino-2-(3'-indole)ethane, a compound belonging to the indole series, has garnered attention for its potential biological activities. This article aims to explore its synthesis, biological applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring linked to an indole moiety, with a carbamate protecting group. Its IUPAC name is benzyl methyl[2-(1-pyrrolidinyl)ethyl]carbamate. The molecular formula is C15H22N2O2C_{15}H_{22}N_{2}O_{2} with a purity of approximately 97% .

Research indicates that compounds similar to this compound may exhibit various biological activities, including:

  • Inhibition of Enzymatic Activity : Compounds in this class have been shown to inhibit enzymes such as autotaxin (ATX), which is involved in the production of lysophosphatidic acid (LPA), a signaling lipid implicated in cancer progression .
  • Cell Migration Modulation : Inhibition of ATX activity leads to reduced cell migration, suggesting potential applications in cancer therapeutics .

Case Studies and Research Findings

  • ATX Inhibition : A study demonstrated that derivatives of the compound could effectively inhibit ATX with an IC50 value as low as 0.07 μM. This inhibition resulted in decreased LPA-mediated signaling pathways, which are crucial for tumor cell migration .
  • Synthesis and Biological Evaluation : A multicomponent synthesis approach was reported for related compounds, showcasing improved yields under zinc-mediated conditions. This method enhances the accessibility of biologically active amines .
  • Kinase Inhibition Potential : The indole derivatives have also been investigated as kinase inhibitors, which are vital in regulating various cellular processes and are often targeted in cancer therapies .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
Enzyme InhibitionInhibition of ATX
Cell Migration ReductionDecreased LPA signaling
Kinase InhibitionTargeting cellular pathways

Q & A

Q. What synthetic strategies are recommended for synthesizing 1-Pyrrolidin-2-(N-Cbz-N-methyl)amino-2-(3'-indole)ethane?

  • Methodological Answer : The compound’s pyrrolidine and indole moieties suggest Pd-catalyzed amidation or reductive cyclization as viable routes. For example:
  • Pd-catalyzed amidation : Utilize protocols similar to pyridoindole synthesis (e.g., coupling nitroarenes with formic acid derivatives as CO surrogates) .
  • Reductive cyclization : Optimize reaction conditions (e.g., solvent, temperature) to minimize byproducts, referencing nitroalkene cyclization methods .
  • Protecting group strategy : The N-Cbz group can be introduced early to prevent undesired side reactions during amine functionalization .

Q. How can researchers verify the purity and structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:
  • 1H NMR : Assign peaks for indole (δ 7.0–7.5 ppm) and pyrrolidine protons (δ 2.5–3.5 ppm), referencing shifts in analogous compounds .
  • HPLC : Use ≥98% purity thresholds with C18 columns and UV detection (λmax ~255 nm for indole derivatives) .
  • Mass spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF, comparing with theoretical values .

Advanced Research Questions

Q. How can conflicting data on reaction yields be resolved during scale-up synthesis?

  • Methodological Answer : Contradictions often arise from kinetic vs. thermodynamic control or impurity profiles. Strategies include:
  • Design of Experiments (DOE) : Systematically vary catalysts (e.g., Pd/C vs. Pd(OAc)₂), temperature (60–120°C), and solvent polarity .
  • LC-MS monitoring : Track intermediate formation to identify bottlenecks (e.g., incomplete deprotection of the Cbz group) .
  • Byproduct analysis : Use preparative TLC or column chromatography to isolate impurities for structural elucidation .

Q. What computational tools are suitable for predicting the compound’s reactivity in catalytic systems?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO/LUMO energies) to predict sites for electrophilic/nucleophilic attack .
  • Molecular docking : Model interactions with biological targets (e.g., indole-binding enzymes) to guide functionalization strategies .
  • Kinetic simulations : Use software like Gaussian or ORCA to model reaction pathways and identify rate-limiting steps .

Q. How does the N-Cbz protecting group influence the compound’s stability under varying pH conditions?

  • Methodological Answer :
  • Acidic conditions : The Cbz group is stable below pH 3 but may hydrolyze in strong acids (e.g., HCl > 1M). Test stability via 1H NMR in buffered solutions .
  • Basic conditions : Use TLC to monitor deprotection in the presence of NaOH or LiAlH4, adjusting reaction time to avoid over-degradation .
  • Long-term storage : Store at –20°C under inert gas (e.g., argon) to prevent oxidation of the indole ring .

Methodological Best Practices

Q. What analytical workflows are recommended for resolving stereochemical uncertainties in the pyrrolidine moiety?

  • Methodological Answer :
  • Chiral HPLC : Use columns like Chiralpak IG with hexane/isopropanol gradients to separate enantiomers .
  • X-ray crystallography : Co-crystallize the compound with a chiral resolving agent (e.g., tartaric acid derivatives) for absolute configuration determination .
  • Vibrational circular dichroism (VCD) : Compare experimental and computed spectra to assign stereochemistry .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Pyrrolidin-2-(N-Cbz-N-methyl)amino-2-(3'-indole)ethane
Reactant of Route 2
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1-Pyrrolidin-2-(N-Cbz-N-methyl)amino-2-(3'-indole)ethane

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